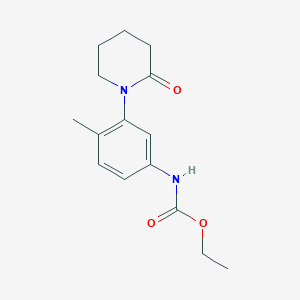

Ethyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

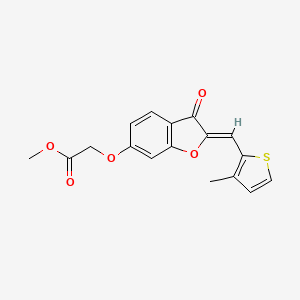

The molecular structure of Ethyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methyl group and a 2-oxopiperidin-1-yl group. The exact structure can be determined using techniques such as NMR spectroscopy .科学的研究の応用

Carcinogenicity and Toxicity Studies

- Ethyl carbamate (urethane), a frequent contaminant of fermented foods and beverages, has been reassessed for its carcinogenicity, indicating its significance in food safety and environmental toxicity studies (Baan et al., 2007).

Anticancer Agents

- Studies on ethyl carbamate derivatives have shown that alterations in the carbamate group can influence their activity as anticancer agents, highlighting the importance of structural modifications in the development of new therapeutic agents (Temple, Rener, & Comber, 1989).

Metabolic Studies

- Metabolism studies with specific carbamate derivatives have revealed insights into their metabolic pathways and potential biological activities, contributing to the understanding of their mechanisms of action and therapeutic potentials (Temple & Rener, 1992).

Synthesis of Potential Anticancer Agents

- Research on the synthesis of carbamate derivatives as potential anticancer agents has led to the identification of compounds with significant differences in potency, providing a foundation for the development of novel anticancer therapies (Temple & Rener, 1989).

Food and Environmental Toxicant

- Ethyl carbamate has been identified as an emerging toxicant in food and the environment, with studies focusing on its formation, metabolism, and mitigation strategies. This highlights its relevance in food safety and public health research (Gowd, Su, Karlovsky, & Chen, 2018).

Mitigation Strategies for Alcoholic Beverages

- Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have been explored, addressing one of the industry's significant challenges and aiming to reduce the potential health risks associated with its consumption (Zhao et al., 2013).

作用機序

Target of Action

A structurally similar compound, apixaban, is known to inhibit activated factor x (fxa) in the coagulation cascade .

Mode of Action

Apixaban, a similar compound, inhibits fxa, reducing thrombin generation and indirectly inhibiting platelet aggregation . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have a similar mode of action.

Biochemical Pathways

By analogy with apixaban, it might be involved in the coagulation cascade, specifically in the inhibition of fxa .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have similar ADME properties.

Result of Action

Apixaban demonstrates dose-dependent antithrombotic efficacy in animal models . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have similar effects.

特性

IUPAC Name |

ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-20-15(19)16-12-8-7-11(2)13(10-12)17-9-5-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXWTFQTDVTKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2935428.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)

![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935443.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)